![molecular formula C13H17N5O2 B2556071 8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 895834-12-5](/img/no-structure.png)
8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a chemical compound with the molecular formula C13H17N5O2 . It is a complex organic molecule that falls under the category of purines .
Molecular Structure Analysis
The molecular structure of 8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione consists of a purine core, which is a type of nitrogen-containing heterocycle . It has an isobutyl group and two methyl groups attached to the purine core . The molecular weight of this compound is approximately 275.306 Da .Wissenschaftliche Forschungsanwendungen
Receptor Affinity and Pharmacological Evaluation
- A series of derivatives of imidazo[2,1-f]purine-2,4-dione demonstrated potent receptor affinity for serotonin receptors (5-HT1A) and showed promise as compounds for further modification and detailed mechanistic study due to their hybrid ligand properties (Zagórska et al., 2016).
- In another study, certain derivatives exhibited anxiolytic-like activity and behavior comparable to antidepressants in animal models, indicating their potential as psychotropic agents (Zagórska et al., 2016).
Molecular and Structural Studies
- Investigations into the structure-activity relationships of arylpiperazinylalkyl purine-2,4-diones revealed a spectrum of receptor activities, suggesting that a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system could be crucial for receptor affinity and selectivity, especially towards 5-HT1A and 5-HT7 receptors (Zagórska et al., 2015).
Potential Antagonistic Activity
- New derivatives of imidazo[2,1-f]purine-2,4-diones were identified as potent and selective A(3) adenosine receptors antagonists, providing a foundation for the development of novel antagonistic agents (Baraldi et al., 2005).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves the condensation of 2,6-diaminopurine with isobutyraldehyde followed by cyclization and oxidation steps.", "Starting Materials": [ "2,6-diaminopurine", "isobutyraldehyde", "sodium cyanide", "sodium methoxide", "acetic anhydride", "acetic acid", "hydrogen peroxide", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Condensation of 2,6-diaminopurine with isobutyraldehyde in the presence of sodium cyanide and sodium methoxide to form 8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine", "Step 2: Cyclization of the intermediate with acetic anhydride and acetic acid to form 8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione", "Step 3: Oxidation of the compound with hydrogen peroxide and sodium hydroxide to obtain the final product" ] } | |
CAS-Nummer |
895834-12-5 |
Produktname |
8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
Molekularformel |
C13H17N5O2 |
Molekulargewicht |
275.312 |
IUPAC-Name |
4,7-dimethyl-6-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C13H17N5O2/c1-7(2)5-17-8(3)6-18-9-10(14-12(17)18)16(4)13(20)15-11(9)19/h6-7H,5H2,1-4H3,(H,15,19,20) |
InChI-Schlüssel |
QCOGMSICKACXNP-UHFFFAOYSA-N |
SMILES |
CC1=CN2C3=C(N=C2N1CC(C)C)N(C(=O)NC3=O)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



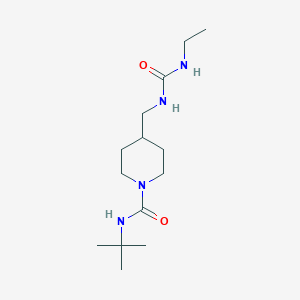
![N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}-2-thiophenecarbohydrazide](/img/structure/B2555990.png)
![1-[(1-Aminobutan-2-yl)oxy]-3-methylbenzene hydrochloride](/img/structure/B2555991.png)

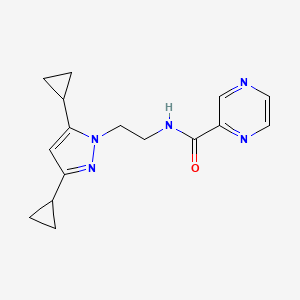
![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2555996.png)
![9-cyclohexyl-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2555997.png)
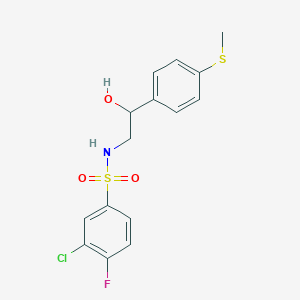
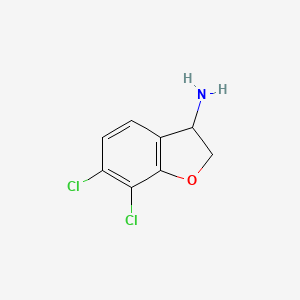

![4-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2556005.png)
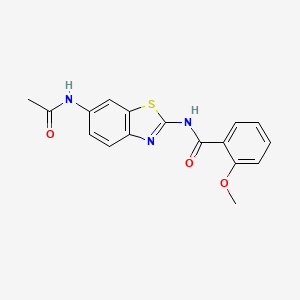
![N-(sec-butyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2556009.png)
